4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride
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Overview
Description
4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the pyrrolidine ring. This process often employs metal-based catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient transfer of the difluoromethyl group while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrrolidines and related fluorinated compounds. Examples include:
Uniqueness
4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-(difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-7(2)3-5(4-10-7)6(8)9;/h5-6,10H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMHWMKFSOQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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